3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine, also known as IMPY, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Synthesis and Structural Analysis
- Derivatives of imidazo[1,2-a]pyridine, including compounds with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups, play significant roles in chemistry and are key fragments in various drug molecules. They are synthesized through coupling reactions and analyzed using methods like NMR, FT-IR, and X-ray diffraction. Such compounds show stable molecular structures due to hydrogen bonding, π–π stacking, and Van der Waals forces (Chen et al., 2021).
Methodological Innovations in Synthesis
- The imidazo[1,2-a]pyridine framework is a common pharmacophore, and various methods have been developed to synthesize its derivatives. These methods focus on optimizing the synthesis process for efficiency and scalability, often involving the use of boronic esters, like the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group (Lifshits et al., 2015).
Crystallographic and Conformational Analyses
- Compounds containing the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group are subject to crystallographic and conformational analyses to understand their molecular structures. These analyses often involve comparing theoretical calculations with experimental data from X-ray diffraction studies (Huang et al., 2021).
Application in Medicinal Chemistry
- Imidazo[1,2-a]pyridines are noted for their broad applications in medicinal chemistry. They are central to various therapeutic agents, and their derivatives have been explored for activities such as anticancer, antimicrobial, and anti-inflammatory properties. This underscores the significance of the imidazo[1,2-a]pyridine scaffold in drug development (Deep et al., 2016).
Electrophilic Substitution Reactions
- Studies on derivatives of imidazo[1,2-a]pyridine, including thosewith the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, focus on electrophilic substitution reactions. These reactions are fundamental in synthesizing various imidazo[1,2-a]pyridine-based compounds, which are then explored for their potential in pharmacological applications (Kutrov et al., 2008).
Suzuki-Miyaura Borylation Reaction in Drug Synthesis
- The Suzuki-Miyaura borylation reaction, involving compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, is integral in synthesizing active pharmaceutical ingredients (APIs). This method is highly efficient for preparing a range of medicinally important compounds, demonstrating the chemical versatility and importance of these boronic acid esters in pharmaceutical synthesis (Sanghavi et al., 2022).
Structural and Electronic Properties
- Research on 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine derivatives also includes studying their structural and electronic properties, such as molecular orbital analysis. This is crucial for understanding the reactivity and potential applications of these compounds in various chemical and pharmacological contexts (Sopková-de Oliveira Santos et al., 2003).
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-11-7-5-6-8-16(10)11/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXSARKMPZOEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648394 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine | |
CAS RN |
942070-78-2 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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